molecular formula C18H14N2O3 B11955167 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol

1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol

Cat. No.: B11955167
M. Wt: 306.3 g/mol
InChI Key: UKSZSUCPGHHDAT-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthol group attached to a phenyl group substituted with a methyl and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol typically involves the condensation of 2-naphthol with 2-methyl-5-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the imine linkage between the naphthol and the aldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential antibacterial activity against various pathogens.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol involves its interaction with biological targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or other biological activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-5-nitrophenyl)-2-naphthol: Similar structure but lacks the imine linkage.

    2-Methyl-5-nitrobenzaldehyde: The aldehyde precursor used in the synthesis.

    2-Naphthol: The naphthol precursor used in the synthesis.

Uniqueness

1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol is unique due to the presence of both a naphthol group and a nitro-substituted phenyl group linked by an imine bond. This unique structure imparts specific chemical and biological properties that are not observed in its individual precursors or other similar compounds.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

1-[(2-methyl-5-nitrophenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C18H14N2O3/c1-12-6-8-14(20(22)23)10-17(12)19-11-16-15-5-3-2-4-13(15)7-9-18(16)21/h2-11,21H,1H3

InChI Key

UKSZSUCPGHHDAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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